molecular formula C20H39NO2 B14270803 N-(2-hydroxyethyl)octadec-11-enamide CAS No. 172375-03-0

N-(2-hydroxyethyl)octadec-11-enamide

Cat. No.: B14270803
CAS No.: 172375-03-0
M. Wt: 325.5 g/mol
InChI Key: YVMBQTJWDFKKDQ-UHFFFAOYSA-N
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Description

N-(2-hydroxyethyl)octadec-11-enamide: is an organic compound with the molecular formula C20H39NO2. It is a secondary amide with a hydroxyl group and a double bond in its structure. This compound is known for its surfactant properties and is used in various industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: N-(2-hydroxyethyl)octadec-11-enamide can be synthesized through the reaction of octadec-11-enoic acid with 2-aminoethanol. The reaction typically involves heating the reactants in the presence of a catalyst, such as sulfuric acid, to facilitate the formation of the amide bond.

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure consistent quality and yield. The process may include steps such as purification through distillation or crystallization to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions: N-(2-hydroxyethyl)octadec-11-enamide undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The double bond can be reduced to form a saturated amide.

    Substitution: The hydroxyl group can be substituted with other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction reactions.

    Substitution: Reagents such as thionyl chloride or phosphorus tribromide can be used for substitution reactions.

Major Products Formed:

    Oxidation: Formation of N-(2-oxoethyl)octadec-11-enamide.

    Reduction: Formation of N-(2-hydroxyethyl)octadecanamide.

    Substitution: Formation of N-(2-chloroethyl)octadec-11-enamide.

Scientific Research Applications

Chemistry: N-(2-hydroxyethyl)octadec-11-enamide is used as a surfactant in various chemical formulations. It helps in stabilizing emulsions and enhancing the solubility of hydrophobic compounds.

Biology: In biological research, this compound is used as a model molecule to study the interactions of amides with biological membranes. It is also used in the synthesis of bioactive molecules.

Industry: In industrial applications, this compound is used in the formulation of personal care products, such as shampoos and conditioners, due to its surfactant properties. It is also used in the production of lubricants and coatings.

Mechanism of Action

Molecular Targets and Pathways: The mechanism of action of N-(2-hydroxyethyl)octadec-11-enamide involves its interaction with lipid bilayers in biological membranes. The hydroxyl group and the amide bond facilitate hydrogen bonding and van der Waals interactions with the lipid molecules, leading to changes in membrane fluidity and permeability.

Comparison with Similar Compounds

    N-(2-hydroxyethyl)stearamide: Similar structure but lacks the double bond.

    N-(2-hydroxyethyl)oleamide: Similar structure with a double bond at a different position.

    N-(2-hydroxyethyl)palmitamide: Similar structure with a shorter alkyl chain.

Uniqueness: N-(2-hydroxyethyl)octadec-11-enamide is unique due to the presence of both a hydroxyl group and a double bond in its structure. This combination of functional groups imparts distinct chemical and physical properties, making it versatile for various applications.

Properties

CAS No.

172375-03-0

Molecular Formula

C20H39NO2

Molecular Weight

325.5 g/mol

IUPAC Name

N-(2-hydroxyethyl)octadec-11-enamide

InChI

InChI=1S/C20H39NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20(23)21-18-19-22/h7-8,22H,2-6,9-19H2,1H3,(H,21,23)

InChI Key

YVMBQTJWDFKKDQ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC=CCCCCCCCCCC(=O)NCCO

Origin of Product

United States

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